molecular formula C21H20ClNO3 B11397249 N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B11397249
M. Wt: 369.8 g/mol
InChI Key: UKEOIESHPPXODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzyl chloride, furan-2-carbaldehyde, and 4-methylphenol. The synthesis may proceed through the following steps:

    Formation of Intermediate Compounds: The initial step involves the reaction of 2-chlorobenzyl chloride with furan-2-carbaldehyde under basic conditions to form an intermediate compound.

    Coupling Reaction: The intermediate is then reacted with 4-methylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE
  • N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C21H20ClNO3/c1-16-8-10-18(11-9-16)26-15-21(24)23(14-19-6-4-12-25-19)13-17-5-2-3-7-20(17)22/h2-12H,13-15H2,1H3

InChI Key

UKEOIESHPPXODE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.